5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a chloro group, a methylsulfanyl group, and a carboxamide group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine, such as 2-methylpropanoylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Iron powder, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chloro and methylsulfanyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide
- 5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxylate
- 5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-thioamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-9(2)15(23)20-11-6-5-10(3)13(7-11)21-16(24)14-12(18)8-19-17(22-14)25-4/h5-9H,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDJLZKQIJENOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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